2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate
Overview
Description
2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate can be achieved through multicomponent reactions (MCRs). One-pot synthesis methods, such as the Ugi-azide four-component reaction, are commonly used. This involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and one-pot synthesis can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing novel anti-cancer agents.
Materials Science: The compound can be incorporated into organic electrode materials for lithium-ion batteries.
Biological Studies: Its derivatives may exhibit biological activities, such as antimicrobial or antiproliferative effects.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(tert-Butyl) 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate is unique due to its tert-butyl and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-O-tert-butyl 8-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-7-15-6-5-10(11(15)9-16)12(17)19-4/h5-6H,7-9H2,1-4H3 |
InChI Key |
XCIXBGCBWCCTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC(=C2C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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